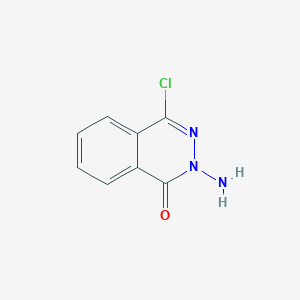
1-Benzyl-4-tert-butyl-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-tert-butyl-piperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a benzyl group attached to one nitrogen atom and a tert-butyl group attached to the other nitrogen atom. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-tert-butyl-piperazine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 4-tert-butylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-tert-butyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-Benzyl-4-tert-butyl-piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-tert-butyl-piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and tert-butyl groups contribute to the compound’s binding affinity and selectivity. The piperazine ring provides conformational flexibility, allowing the compound to interact with various biological macromolecules. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
1-Benzylpiperazine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
4-tert-Butylpiperazine: Lacks the benzyl group, affecting its binding affinity and selectivity.
N-Benzyl-N-tert-butylamine: Similar structure but with different nitrogen atom connectivity.
Uniqueness: 1-Benzyl-4-tert-butyl-piperazine is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C15H24N2 |
|---|---|
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
1-benzyl-4-tert-butylpiperazine |
InChI |
InChI=1S/C15H24N2/c1-15(2,3)17-11-9-16(10-12-17)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Clave InChI |
NGFMWJQBLQMURA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CCN(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(Methylsulfanyl)-2-nitroethenyl]-4-(1,3-thiazol-2-yl)butan-1-amine](/img/structure/B8519661.png)


![ethyl 4-[2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl]benzoate](/img/structure/B8519681.png)










